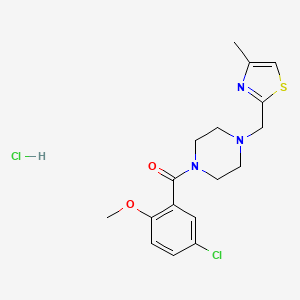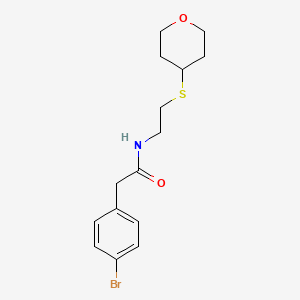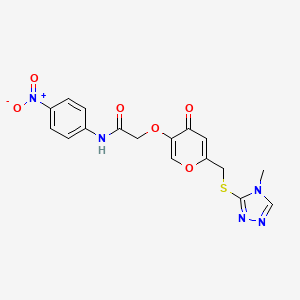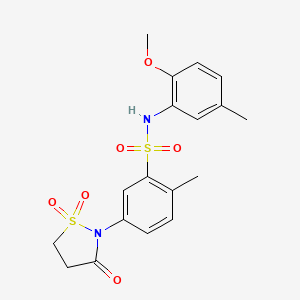![molecular formula C15H19NO2S B2524845 (1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-13-1](/img/structure/B2524845.png)
(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C15H19NO2S and its molecular weight is 277.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
ABTS/PP Decolorization Assay of Antioxidant Capacity
This study elucidates the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity. It reveals the specific reactions, such as coupling, that might bias comparisons between antioxidants, suggesting the assay's application with reservations for tracking changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
This review critically presents various tests used to determine antioxidant activity, including the ABTS test. It covers the applicability, advantages, and disadvantages of these methods, highlighting the necessity of combining chemical and electrochemical methods for comprehensive antioxidant analysis (Munteanu & Apetrei, 2021).
Redox Mediators in Organic Pollutant Treatment
Enzymatic approaches using redox mediators for the remediation/degradation of organic pollutants in wastewater are discussed. This review emphasizes the enhancement of substrate range and efficiency in degrading recalcitrant compounds by several enzymes in the presence of redox mediators, underscoring the potential of enzyme–redox mediator systems in future remediation efforts (Husain & Husain, 2007).
Sulfonamide Inhibitors: A Patent Review
The document reviews the main classes of sulfonamide inhibitors investigated from 2013 to the present, showing their application beyond antibiotics into various fields such as cancer, glaucoma, inflammation, and dandruff treatment. This highlights the importance of sulfonamides in developing valuable drugs and candidates for various conditions (Gulcin & Taslimi, 2018).
Sulfa Drug Analogs in Medicinal Chemistry
This review covers the synthesis, biological, and preclinical studies of N-sulfonylamino azinones, indicating their significance in drug research due to diverse bioactivities, including antihypertensive, anti-inflammatory, and anticancer properties. The potential of these compounds in treating neurological disorders, such as epilepsy and schizophrenia, is also discussed (Elgemeie et al., 2019).
Properties
IUPAC Name |
8-[(3-methylphenyl)methylsulfonyl]-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-12-4-2-5-13(10-12)11-19(17,18)16-14-6-3-7-15(16)9-8-14/h2-6,10,14-15H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIQRBMMKHZSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)






![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)
![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)
![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)

![5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid](/img/structure/B2524780.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2524781.png)
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]thiophene-2-carboxamide](/img/structure/B2524784.png)
